molecular formula C28H23FN2O3S B11341967 N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide

Cat. No.: B11341967
M. Wt: 486.6 g/mol
InChI Key: BIZWZWKCYRJRAU-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is a complex organic compound with a unique structure that includes a fluorinated dibenzo[c,e][1,2]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide typically involves multiple steps, starting with the preparation of the dibenzo[c,e][1,2]thiazine core. This core is then functionalized with a fluorine atom and further reacted with acetamide and dibenzyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide involves its interaction with molecular targets, such as enzymes or receptors. The fluorinated dibenzo[c,e][1,2]thiazine core can interact with specific sites on these targets, leading to changes in their activity or function. This interaction can modulate various biological pathways, making the compound useful for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-dibenzyl-2-(9-fluoro-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetamide is unique due to the presence of both dibenzyl and fluorinated dibenzo[c,e][1,2]thiazine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C28H23FN2O3S

Molecular Weight

486.6 g/mol

IUPAC Name

N,N-dibenzyl-2-(9-fluoro-5,5-dioxobenzo[c][1,2]benzothiazin-6-yl)acetamide

InChI

InChI=1S/C28H23FN2O3S/c29-23-15-16-26-25(17-23)24-13-7-8-14-27(24)35(33,34)31(26)20-28(32)30(18-21-9-3-1-4-10-21)19-22-11-5-2-6-12-22/h1-17H,18-20H2

InChI Key

BIZWZWKCYRJRAU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)C(=O)CN3C4=C(C=C(C=C4)F)C5=CC=CC=C5S3(=O)=O

Origin of Product

United States

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